(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
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Overview
Description
“®-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1251903-83-9. It has a molecular weight of 280.75 . The IUPAC name for this compound is 1-tert-butyl 3-methyl (3R)-1,3-piperazinedicarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m1./s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pharmacological Efficacy and Safety
Piperazine derivatives, including compounds structurally related to "(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride," have been extensively studied for their efficacy in treating psychiatric and mood disorders. For instance, Lurasidone, a piperazine-based antipsychotic, demonstrates effectiveness in treating schizophrenia and acute bipolar depression with a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although it may present a higher risk of akathisia compared to other antipsychotics (Pompili et al., 2018). Similarly, the metabolism of arylpiperazine derivatives, including their N-dealkylation, plays a critical role in their pharmacological actions, indicating the importance of understanding the metabolic pathways of these compounds for their therapeutic application (Caccia, 2007).
Chemical Synthesis and Applications
In chemical synthesis, the structural flexibility of piperazine derivatives allows for the creation of compounds with significant medicinal potential. For example, modifications in the piperazine nucleus have led to the development of drugs with antipsychotic, antidepressant, and anticancer properties, showcasing the scaffold's versatility in drug design (Rathi et al., 2016). Furthermore, the synthesis of vandetanib highlights the application of tert-butyl piperidine-1-carboxylate in the industrial-scale production of pharmaceuticals, indicating the relevance of such compounds in the manufacturing of complex therapeutic agents (Mi, 2015).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZKKNPBRVNHQT-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662468 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251903-83-9 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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